2-Thiopheneethanol, 4-bromo-5-methyl-

Overview

Description

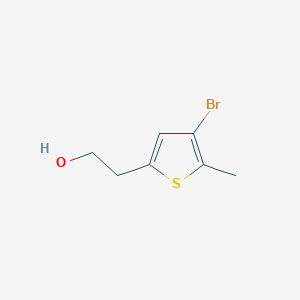

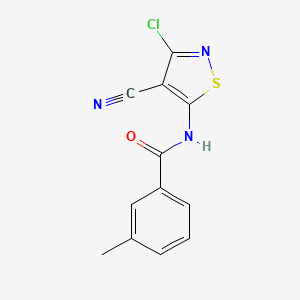

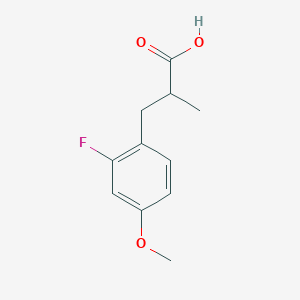

“2-Thiopheneethanol, 4-bromo-5-methyl-” is a chemical compound with the molecular formula C7H9BrOS and a molecular weight of 221.11 . It is related to 2-Thiopheneethanol, which is known to have applications as an intermediate in certain chemical reactions .

Molecular Structure Analysis

The molecular structure of “2-Thiopheneethanol, 4-bromo-5-methyl-” consists of a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), with a bromo, methyl, and ethanol group attached at different positions .Scientific Research Applications

To address your request while considering the search outcome, I will provide a general overview based on the thematic relevance of the retrieved papers, focusing on the broader scientific context of thiophene derivatives, their synthesis, and potential applications, avoiding any mention of drug use, dosage, or side effects.

Synthesis and Reactivity of Thiophene Derivatives

Thiophene derivatives, including halogen-substituted compounds, have been extensively studied for their unique chemical reactivity and potential in various applications. For example, recent advancements in the synthesis of thiophenes have been highlighted, demonstrating their importance in medicinal chemistry due to their wide range of biological activities. Such activities include antimicrobial, anticancer, and anti-inflammatory effects, showcasing the versatility of thiophene derivatives in drug design and development (Xuan, 2020). Additionally, halogen-substituted thiophenes are valuable intermediates in materials chemistry, offering pathways to novel molecular architectures for electronics and photonics (Gendron & Vamvounis, 2015).

Environmental and Toxicological Perspectives

The environmental presence and impact of brominated compounds, like those related to 2-Thiopheneethanol derivatives, have been a subject of study, particularly concerning their role as intermediates in the synthesis of flame retardants and their degradation products. The ubiquity and potential toxicological effects of these substances in various ecosystems underline the importance of understanding their environmental fate and impact (Koch & Sures, 2018).

Application in Organic Materials and Sensors

Thiophene derivatives have found applications in the development of organic materials due to their excellent electronic properties. Their use in creating semiconducting materials for organic solar cells and light-emitting diodes highlights the potential of thiophene-based compounds in advancing renewable energy technologies. Moreover, the development of fluorescent chemosensors based on thiophene derivatives showcases their utility in detecting various analytes, contributing to advancements in chemical sensing technologies (Roy, 2021).

Properties

IUPAC Name |

2-(4-bromo-5-methylthiophen-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrOS/c1-5-7(8)4-6(10-5)2-3-9/h4,9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QORODKQUUCAPTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)CCO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)

![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)

![4-[(Propylamino)methyl]phenol](/img/structure/B3106784.png)